Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

Description

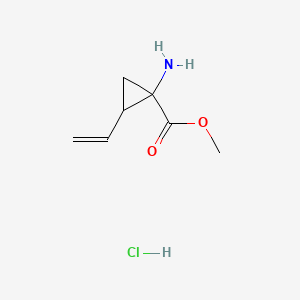

Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride (CAS: 259214-58-9) is a cyclopropane derivative with the molecular formula C₇H₁₁NO₂·HCl (molecular weight: 177.63). Its structure features a strained cyclopropane ring substituted with a primary amino group, a vinyl group, and a methyl ester, all in the (1R,2S)-stereochemical configuration . This compound is synthesized as a known intermediate, as evidenced by its use in microwave-assisted, solvent-free, multi-component reactions to generate fused pyran derivatives containing a benzothiazole nucleus.

The cyclopropane ring’s inherent strain and the electron-withdrawing ester group contribute to its reactivity, making it a valuable building block in organic synthesis. The hydrochloride salt form enhances stability and crystallinity, facilitating handling and storage .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h3,5H,1,4,8H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHLWAMYTKXJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1C=C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185307-84-9 | |

| Record name | 1185307-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropanation and Functionalization

The core cyclopropane ring is typically formed via dialkylation of glycine derivatives or cyclopropanation reactions . Trans-1,4-dibromo-2-butene is a common electrophile for introducing the vinyl group. For example:

-

Glycine Schiff base dialkylation : A glycine Schiff base reacts with trans-1,4-dibromo-2-butene to yield racemic 1-amino-2-vinylcyclopropane derivatives.

-

Cyclopropanation : Alkenes react with carbene precursors (e.g., diazomethane) to form the strained cyclopropane ring, followed by amination and esterification.

Table 1: Cyclopropanation Methods

| Method | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Dialkylation of glycine | Trans-1,4-dibromo-2-butene | 60–75% | Racemic | |

| Carbene-mediated | Diazomethane, alkene | 50–70% | Requires resolution |

Hydrolysis to Amide and Carboxylic Acid Derivatives

Acid-Catalyzed Hydrolysis

1-amino-2-vinylcyclopropane carbonitrile is hydrolyzed to the corresponding amide or carboxylic acid. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are preferred due to cost and efficiency:

Table 2: Acid Hydrolysis Parameters

Base-Catalyzed Hydrolysis

Alkaline hydrolysis (e.g., NaOH, LiOH) converts the amide to the carboxylic acid. This step is critical for producing the free acid, which is then esterified to the methyl ester:

Enzymatic Resolution for Enantiopure Compounds

Biocatalytic Desymmetrization

Enzymes like Alcalase 2.4L (a recombinant subtilisin) resolve racemic mixtures via selective hydrolysis of ester bonds:

Table 3: Enzymatic Resolution Efficiency

Chemical Resolution via Diastereomeric Salts

Salt Formation and Crystallization

Racemic mixtures are resolved using chiral acids (e.g., p-toluenesulfonic acid ) to form diastereomeric salts, which are separated by crystallization:

-

Advantages : High throughput for industrial production.

Table 4: Salt Resolution Methods

Esterification and Salt Formation

Methyl Ester Synthesis

The carboxylic acid is esterified with methanol using acid catalysts (e.g., H₂SO₄) or via Schlenk equilibrium methods:

-

Conditions : Reflux in methanol, 24–48 hours.

Hydrochloride Salt Formation

The free amine is protonated with HCl gas or aqueous HCl to yield the hydrochloride salt:

-

Purification : Recrystallization from ethanol/ethyl acetate.

Industrial-Scale Optimization

Continuous Flow Reactors

Enzymatic resolution is scaled using continuous flow systems to enhance efficiency and reduce costs.

Atom-Efficient Precursors

Using 1-amino-2-vinylcyclopropane carbonitrile minimizes waste, aligning with green chemistry principles.

Critical Challenges and Solutions

Product Inhibition

Enzymatic reactions with Alcalase suffer from product inhibition , slowing reaction rates. Solutions include:

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting viral infections. For instance, it is utilized in the development of Hepatitis C virus protease inhibitors. The compound's unique structure allows for the creation of chiral drugs through biocatalytic processes, enhancing the efficacy and selectivity of therapeutic agents.

Case Study: Synthesis of Hepatitis C Inhibitors

In a study focusing on the enzymatic preparation of chiral drugs, this compound was a key intermediate. The use of lipases facilitated the kinetic resolution of racemic mixtures, yielding high enantiomeric excess (ee) values, which are crucial for pharmaceutical efficacy .

Biocatalysis and Green Chemistry

The compound is also explored within the realm of biocatalysis, where it acts as a substrate or intermediate in enzymatic reactions. This approach aligns with green chemistry principles by reducing the need for harsh chemicals and conditions.

Enzymatic Reactions

Research indicates that this compound can be effectively used in lipase-mediated reactions to produce single-isomer compounds. These reactions are conducted under mild conditions, showcasing the compound's versatility and compatibility with biocatalytic methods .

Chemical Synthesis

Beyond pharmaceuticals, this compound finds applications in various chemical synthesis processes. Its structure allows it to participate in reactions that form complex organic molecules, including those used in agrochemicals and specialty chemicals.

Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for antiviral drugs (e.g., Hepatitis C inhibitors) | High selectivity and efficacy |

| Biocatalysis | Substrate for lipase-mediated reactions | Eco-friendly, mild reaction conditions |

| Chemical Synthesis | Building block for agrochemicals and specialty chemicals | Versatile reactivity |

Safety and Environmental Considerations

When considering the applications of this compound, it is essential to address safety and environmental impacts. The compound is generally regarded as safe when handled properly; however, ongoing research into its toxicity and environmental effects is warranted to ensure safe usage across various applications.

Mechanism of Action

The mechanism of action of methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing various biochemical reactions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride with four cyclopropane or small-ring derivatives, emphasizing structural variations, biological activities, and applications.

Detailed Analysis of Analogues

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate Hydrochloride

This compound differs from the main compound in two key aspects:

- Substituents : An ethyl group replaces the vinyl group, and the ester is ethyl instead of methyl.

- Stereochemistry: The (1R,2R)-configuration contrasts with the (1R,2S)-configuration of the main compound. However, this compound is listed as discontinued, suggesting challenges in synthesis, efficacy, or safety .

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride

- Ring Size : The cyclopentane ring reduces ring strain compared to cyclopropane, likely diminishing reactivity.

- Substituents: A secondary (methylamino) group replaces the primary amino group, which may affect hydrogen-bonding interactions in biological targets. This compound is used in patent examples as a pharmaceutical intermediate, indicating utility in medicinal chemistry but distinct from the antiviral focus of the main compound .

Milnacipran Hydrochloride

- Functional Groups : A phenyl ring and carboxamide group replace the vinyl and ester groups.

- Activity: As a serotonin-norepinephrine reuptake inhibitor (SNRI), Milnacipran demonstrates how cyclopropane derivatives can target neurological pathways. The phenyl group enhances binding to CNS receptors, contrasting with the main compound’s antiviral applications .

KHG26792 (Azetidine Derivative)

- Ring Type : Azetidine (4-membered ring) introduces different strain dynamics compared to cyclopropane.

- This highlights the role of aromatic systems in modulating target affinity .

Key Comparative Insights

Ring Strain and Reactivity : Cyclopropane derivatives (e.g., main compound, Milnacipran) exhibit higher reactivity due to ring strain, favoring interactions with biological targets. Larger rings (e.g., cyclopentane, azetidine) trade strain for conformational flexibility .

Functional Group Impact: Amino Groups: Primary amines (main compound) vs. secondary (methylamino) or tertiary (Milnacipran) amines influence solubility and target binding . Esters vs. Amides: Esters (main compound) are more hydrolytically labile than amides (Milnacipran), affecting metabolic stability .

Biological Applications : Structural variations dictate diverse applications—antiviral (vinyl ester), antidepressant (phenyl carboxamide), or CNS modulation (azetidine) .

Biological Activity

Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring with both amino and vinyl groups. This unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in pharmaceutical development.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₉ClN₁O₂ |

| Molecular Weight | 162.60 g/mol |

| Functional Groups | Amino group, Vinyl group |

| Chirality | (1R,2S) configuration |

Antiviral Activity

Preliminary studies indicate that this compound exhibits significant antiviral properties, particularly as an inhibitor of the hepatitis C virus (HCV) NS3 protease. This enzyme is crucial for viral replication, and its inhibition could lead to effective antiviral therapies.

Anticancer Properties

Research has also suggested that this compound may inhibit cancer cell proliferation. The mechanisms involved may include the modulation of cellular pathways that regulate growth and apoptosis. Specific studies have demonstrated its potential to induce apoptosis in various cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

- Enzyme Inhibition : The compound binds to the active sites of enzymes like NS3 protease, preventing substrate access and thereby inhibiting viral replication.

- Cell Signaling Modulation : It may influence signaling pathways involved in cell growth and apoptosis, leading to reduced cancer cell viability.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

- Starting Materials : Common precursors include malonate derivatives.

- Enzymatic Resolution : Utilizing engineered esterases from Bacillus subtilis enhances enantioselectivity during synthesis.

- Purification Methods : Techniques such as recrystallization and chromatography are employed to achieve high purity for biological testing .

Study on Antiviral Activity

In a study conducted by researchers investigating the efficacy of this compound against HCV, results indicated a significant reduction in viral load in treated cell cultures compared to controls. The study highlighted the compound's potential as a lead candidate for further drug development targeting HCV.

Cancer Cell Proliferation Inhibition

Another study focused on the anticancer properties of the compound demonstrated that treatment with this compound resulted in a dose-dependent decrease in the proliferation of breast cancer cells. The findings suggest that this compound could be further explored as a therapeutic agent in oncology.

Q & A

Q. What synthetic methodologies are employed to achieve stereochemical purity in Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride?

Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., Rh(II)- or Cu(I)-based systems) is critical for stereocontrol, particularly for the cyclopropane ring configuration. Reaction parameters like solvent polarity (e.g., dichloromethane vs. ethanol) and temperature must be optimized to minimize racemization. Post-synthesis characterization via chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiomeric excess, as demonstrated in structurally related cyclopropane esters .

Q. How can NMR spectroscopy distinguish the cyclopropane ring geometry and functional groups in this compound?

Methodological Answer: High-resolution ¹H NMR analysis focuses on coupling constants (e.g., J = 5–10 Hz for cyclopropane protons) to confirm ring strain and substituent orientation. ¹³C NMR identifies the ester carbonyl (~170 ppm) and amine-related shifts. IR spectroscopy complements this by detecting N-H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹). PubChem-derived InChI and structural data provide reference benchmarks .

Q. What role does the vinyl group play in modulating the compound’s reactivity in organic transformations?

Methodological Answer: The vinyl group enhances electrophilicity at the cyclopropane ring, enabling [2+1] cycloadditions or radical-mediated reactions. For example, Michael additions with thiols require careful pH control to avoid ring opening. Comparative studies with ethyl or methyl substituents (e.g., Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride) highlight steric and electronic differences .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across assay systems (e.g., conflicting IC₅₀ values)?

Methodological Answer: Standardize assay conditions (e.g., buffer pH, incubation time) and validate target specificity using knockout cell lines or competitive binding assays. For example, GABA receptor interactions should be corroborated with patch-clamp electrophysiology alongside radioligand displacement studies. Cross-referencing with structurally analogous compounds (e.g., Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride) isolates substituent-specific effects .

Q. What kinetic strategies are optimal for elucidating the enzyme inhibition mechanism of this compound?

Methodological Answer: Employ steady-state kinetics with varying substrate/inhibitor concentrations to generate Lineweaver-Burk plots. Pre-incubation time courses distinguish competitive vs. non-competitive inhibition. For slow-binding inhibitors, progress curve analysis is essential. Fluorescent probes or stopped-flow techniques may be used for real-time monitoring, as applied in cyclopropane-based protease studies .

Q. How should stability studies be designed to assess degradation pathways under physiological conditions?

Methodological Answer: Conduct accelerated stability testing in simulated biological fluids (e.g., PBS, human plasma) at 37°C. Analyze degradation products via LC-MS/MS and quantify hydrolytic cleavage of the ester group. Molecular dynamics simulations predict vulnerable sites (e.g., cyclopropane ring strain). Reference protocols from related hydrochlorides ensure reproducibility .

Q. What computational approaches are recommended to predict the compound’s binding affinity to therapeutic targets?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) with homology-modeled receptors, guided by substituent constants for correlation analysis (Hansch parameters). MD simulations (AMBER, GROMACS) assess binding stability over time. Cross-validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Data Analysis and Contradiction Resolution

Q. How can conflicting yields in synthetic routes be systematically addressed?

Methodological Answer: Perform Design of Experiments (DoE) to optimize variables (catalyst loading, solvent ratio). Use LC-MS to track intermediate stability and side reactions. Comparative studies with methyl vs. ethyl ester analogs (e.g., Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride) identify steric hindrance or solubility limitations .

Q. What statistical methods are suitable for analyzing dose-response data with high variability?

Methodological Answer: Apply nonlinear regression (four-parameter logistic model) with bootstrapping to estimate confidence intervals. Outlier detection (Grubbs’ test) and normalization to internal controls (e.g., housekeeping genes) reduce noise. Meta-analysis of independent replicates ensures robustness, as seen in nitric oxide studies with related esters .

Biological Interaction Studies

Q. How to design experiments evaluating the compound’s penetration across the blood-brain barrier (BBB)?

Methodological Answer: Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) with LC-MS quantification of apical-to-basolateral transport. Parallel artificial membrane permeability assays (PAMPA) predict passive diffusion. In vivo imaging (e.g., PET with radiolabeled analogs) validates findings. Reference GABAergic compounds with known BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.